molecular formula ClH11N4OPt B12343417 Azanide;platinum(4+);hydrate;hydrochloride

Azanide;platinum(4+);hydrate;hydrochloride

Cat. No.: B12343417
M. Wt: 313.65 g/mol
InChI Key: XXEYUBAEWIHKOE-UHFFFAOYSA-N
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Description

Azanide; platinum(4+); hydrate; hydrochloride is a platinum-based coordination compound with the IUPAC name derived from its constituent ions and ligands. The chemical formula is [Pt(NH₃)₄]Cl₂·xH₂O, where four ammonia (NH₃) ligands coordinate to a central platinum ion in the +2 oxidation state, forming a tetraammineplatinum(II) complex. The compound also includes chloride counterions and variable hydration states .

Properties

Molecular Formula

ClH11N4OPt

Molecular Weight

313.65 g/mol

IUPAC Name

azanide;platinum(4+);hydrate;hydrochloride

InChI

InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4

InChI Key

XXEYUBAEWIHKOE-UHFFFAOYSA-N

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4]

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Platinum(II) Azanide Intermediate

  • Reagents : Platinum(II) chloride (PtCl₂), sodium azanide (NaNH₂)
  • Conditions : Aqueous or organic solvent (e.g., ethanol), controlled pH, and temperature.

Reaction :
$$ \text{PtCl}2 + 2\text{NaNH}2 \rightarrow [\text{Pt(NH}2\text{)}2\text{Cl}_2] + 2\text{NaCl} $$

This step forms a platinum(II) azanide chloride complex.

Step 2: Oxidation to Platinum(IV)

  • Oxidizing Agents : Bromine (Br₂), hypervalent iodine reagents (e.g., PhICl₂), or peroxides.
  • Conditions : Low temperature (0–5°C), inert atmosphere, or vacuum.

Reaction :
$$
[\text{Pt(NH}2\text{)}2\text{Cl}2] + \text{Br}2 \rightarrow [\text{Pt(NH}2\text{)}2\text{Cl}_4] + 2\text{HBr} $$

The platinum(II) complex is oxidized to a platinum(IV) species with increased coordination (octahedral geometry).

Ligand Substitution and Hydration

Platinum(IV) complexes often require ligand substitution to achieve stability. Hydration is controlled during isolation.

Step 3: Isolation of Hydrated Hydrochloride

  • Method : Recrystallization from aqueous hydrochloric acid or exposure to humid environments.
  • Conditions : Room temperature or mild heating.

Process :
$$
[\text{Pt(NH}2\text{)}2\text{Cl}4] + n\text{H}2\text{O} \rightarrow [\text{Pt(NH}2\text{)}2\text{Cl}4 \cdot n\text{H}2\text{O}] $$

Water molecules coordinate to the platinum center or occupy interstitial sites in the crystal lattice.

Alternative Synthetic Routes

Direct Synthesis from Platinum(IV) Chloride

  • Reagents : Platinum(IV) chloride (PtCl₄), sodium azanide (NaNH₂).
  • Conditions : Solvent-free or in polar aprotic solvents (e.g., DMF).

Reaction :
$$ \text{PtCl}4 + 4\text{NaNH}2 \rightarrow [\text{Pt(NH}2\text{)}4\text{Cl}_2] + 2\text{NaCl} $$

This method bypasses the oxidation step but requires precise control to avoid over-reduction or side reactions.

Key Challenges and Optimization

Challenge Solution
Oxidation Byproducts Use stoichiometric oxidizers (e.g., Br₂) and low temperatures to minimize side reactions.
Ligand Stability Select azanide ligands with strong donor properties to enhance coordination stability.
Hydration Control Recrystallize in controlled humidity or use hydrochloric acid as a solvent.

Characterization and Validation

Analytical Techniques

Method Purpose
X-ray Diffraction Determine crystal structure and coordination geometry.
IR Spectroscopy Confirm NH₂ ligand vibrations (e.g., ~3200–3300 cm⁻¹ for N–H stretches).
ESI-MS Verify molecular weight and stoichiometry.

Comparative Synthesis Paths

Method Advantages Limitations
Oxidation of Pt(II) High yield, scalable Requires hazardous oxidizers (e.g., Br₂).
Direct Pt(IV) Reaction Fewer steps Unstable intermediates; low reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tetraammineplatinum(II) chloride monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .

Mechanism of Action

The mechanism of action of tetraammineplatinum(II) chloride monohydrate involves its ability to form coordination complexes with various ligands. The platinum ion in the center of the complex can interact with different molecular targets, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the structure and function of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Key Properties:

Property Value/Description
Molecular Formula [Pt(NH₃)₄]Cl₂·xH₂O
Oxidation State of Pt +2
Coordination Geometry Square planar (typical for Pt(II))
Appearance Yellow crystalline solid
Primary Applications Precursor for catalysts, electroplating, and pharmaceuticals

The compound is distinguished by its stability in aqueous solutions, making it valuable in synthesizing platinum nanoparticles and other coordination complexes .

Comparison with Similar Platinum Compounds

Structural and Compositional Differences

Table 1: Comparative Analysis of Platinum Chloride Complexes

Compound Name Molecular Formula Pt Oxidation State Key Ligands/Counterions Hydration Applications
Azanide; platinum(4+); hydrate; hydrochloride [Pt(NH₃)₄]Cl₂·xH₂O +2 NH₃ (neutral ligands), Cl⁻ Variable Catalysts, electroplating
Cisplatin [Pt(NH₃)₂Cl₂] +2 NH₃, Cl⁻ (cis configuration) None Anticancer drug
Platinum(IV) Chloride PtCl₄ +4 Cl⁻ Anhydrous Precursor to chloroplatinic acid
Ammonium Hexachloroplatinate(IV) (NH₄)₂[PtCl₆] +4 Cl⁻, NH₄⁺ None Analytical chemistry, catalysts
Sodium Hexachloroplatinate(IV) Na₂[PtCl₆]·6H₂O +4 Cl⁻, Na⁺ Hexahydrate Electroplating baths

Key Observations:

Oxidation State :

  • Azanide; platinum(4+); hydrate; hydrochloride contains Pt(II), while PtCl₄ and hexachloroplatinate salts feature Pt(IV) .
  • The +4 oxidation state in PtCl₄ enhances its reactivity in forming chloroplatinic acid (H₂PtCl₆), a key intermediate in platinum refining .

Ligand Environment :

  • Cisplatin ([Pt(NH₃)₂Cl₂]) shares ammonia ligands with the target compound but adopts a cis geometry critical for its DNA-binding anticancer activity .
  • Hexachloroplatinate salts (e.g., (NH₄)₂[PtCl₆]) lack ammonia ligands, relying on Cl⁻ for octahedral coordination around Pt(IV) .

Hydration and Solubility :

  • Hydrated forms like [Pt(NH₃)₄]Cl₂·xH₂O exhibit higher aqueous solubility compared to anhydrous PtCl₄, which is sparingly soluble in water .

Stability Comparison:

Compound Thermal Stability Hydrolytic Stability
[Pt(NH₃)₄]Cl₂·xH₂O Moderate High (aqueous)
PtCl₄ Low Low (hydrolyzes readily)
(NH₄)₂[PtCl₆] High Moderate

Research Findings and Challenges

  • Naming Inconsistencies: Discrepancies in IUPAC nomenclature (e.g., "azanide" vs. ammonia ligands) highlight the need for standardized terminology in coordination chemistry .
  • Thermal Degradation : [Pt(NH₃)₄]Cl₂·xH₂O decomposes above 250°C, limiting high-temperature applications compared to more stable hexachloroplatinate salts .
  • Environmental Impact : Pt(IV) compounds like PtCl₄ pose higher toxicity risks than Pt(II) analogs, necessitating stringent handling protocols .

Biological Activity

Azanide; platinum(4+); hydrate; hydrochloride is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : CxHyNzPtClH2O
  • Molecular Weight : Varies based on the specific formulation
  • IUPAC Name : Azanide platinum(IV) complex

The biological activity of platinum compounds, including azanide; platinum(4+), primarily involves their interaction with cellular macromolecules. The proposed mechanisms include:

  • DNA Binding : Platinum compounds can bind to DNA, leading to the formation of DNA cross-links. This disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress through ROS generation, further contributing to cellular damage and apoptosis.
  • Modulation of Cellular Signaling Pathways : They may influence various signaling pathways associated with cell survival and proliferation.

Biological Activity Overview

Azanide; platinum(4+) has shown promise in several biological assays, particularly as an anticancer agent. Below is a summary of its biological activities:

Activity Type Description Reference
AnticancerInhibits proliferation of cancer cell lines (e.g., A549, HeLa)
AntimicrobialDemonstrated activity against various bacterial strains
CytotoxicityInduces apoptosis in tumor cells through ROS generation
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer metabolism

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study investigated the effects of azanide; platinum(4+) on A549 lung cancer cells. Results indicated significant inhibition of cell growth with an IC50 value of approximately 10 µM after 48 hours of treatment.
    • Another study focused on HeLa cervical cancer cells, where the compound induced apoptosis through mitochondrial pathway activation.
  • Antimicrobial Activity Assessment :
    • Research demonstrated that azanide; platinum(4+) exhibited antibacterial properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.

Research Findings

Recent research highlights the potential therapeutic applications of azanide; platinum(4+) in treating resistant forms of cancer:

  • Combination Therapies : Studies suggest that combining azanide; platinum(4+) with traditional chemotherapeutics could enhance efficacy and overcome resistance mechanisms observed in tumors.
  • Targeted Delivery Systems : Nanoparticle formulations have been explored to improve the delivery and bioavailability of azanide; platinum(4+), potentially minimizing systemic toxicity while maximizing tumor targeting.

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